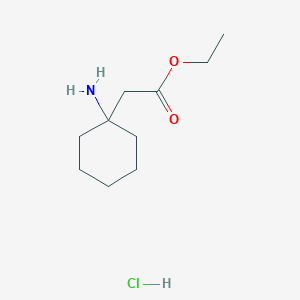

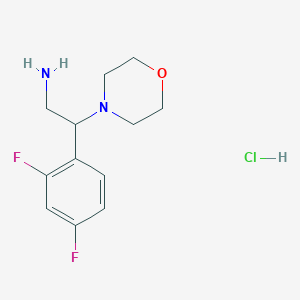

![molecular formula C40H56F2S4Sn2 B1451285 (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1514905-25-9](/img/structure/B1451285.png)

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Vue d'ensemble

Description

“(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a compound that has been used in the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T for OFETs, OLED, PLED, OPV applications . It bears two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .

Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound includes two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .Chemical Reactions Analysis

This compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .Applications De Recherche Scientifique

Photocatalytic Hydrogen Evolution

- Scientific Field : Materials Chemistry .

- Application Summary : This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reports a sulfide oxidation tuning approach in the compound for constructing a series of these copolymers .

- Methods of Application : The compound is used to construct a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups .

- Results : The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

All-Polymer Solar Cells

- Scientific Field : Materials Science .

- Application Summary : The compound has been used in the synthesis of donor polymers for all-polymer solar cells . These solar cells composed of binary blends of the donor polymer and acceptor polymers had power conversion efficiencies (PCEs) of 1.3 and 2.1%, respectively .

- Methods of Application : The compound is used in the synthesis of donor polymers for all-polymer solar cells . Ternary blend solar cells composed of the donor polymer and two acceptor polymers at 75 wt% PPDIS had a PCE of 3.2% .

- Results : The ternary blend solar cells showed about a 50%–140% enhancement in performance compared with the binary blend devices .

Organic Field-Effect Transistors (OFETs)

- Scientific Field : Electronics .

- Application Summary : This compound has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10 and PBDB-T (PCE12) for OFETs .

- Methods of Application : The compound is used in the synthesis of small molecules and low band gap polymer semiconductors .

- Results : The resulting semiconductors have been used in the fabrication of OFETs .

Organic Thin-Film Transistors (OTFTs)

- Scientific Field : Electronics .

- Application Summary : PBDB-T, a conjugated push-pull medium bandgap polymeric donor, can be used as a donor molecule in polymeric solar cells (PSCs). It can also be used in the fabrication of organic thin-film transistors (OTFTs) .

- Methods of Application : The compound is used in the synthesis of PBDB-T, which is then used in the fabrication of OTFTs .

- Results : The resulting OTFTs have been successfully fabricated using this method .

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

- Scientific Field : Electronics .

- Application Summary : This compound has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10 and PBDB-T (PCE12) for OLEDs and PLEDs .

- Methods of Application : The compound is used in the synthesis of small molecules and low band gap polymer semiconductors .

- Results : The resulting semiconductors have been used in the fabrication of OLEDs and PLEDs .

Polymeric Solar Cells (PSCs)

- Scientific Field : Materials Science .

- Application Summary : PBDB-T, a conjugated push-pull medium bandgap polymeric donor, can be used as a donor molecule in polymeric solar cells (PSCs) .

- Methods of Application : The compound is used in the synthesis of PBDB-T, which is then used as a donor molecule in PSCs .

- Results : The resulting PSCs have been successfully fabricated using this method .

Orientations Futures

Propriétés

IUPAC Name |

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEGDDGOGVSXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56F2S4Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

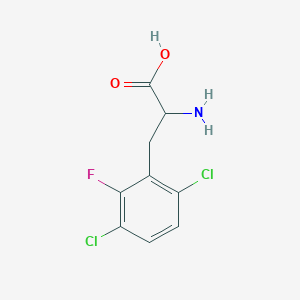

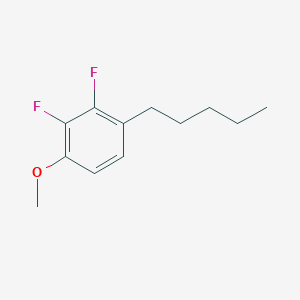

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

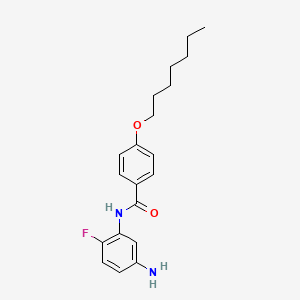

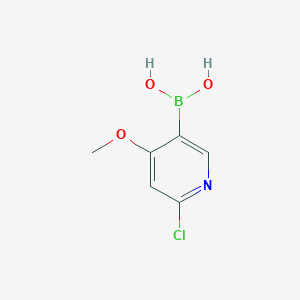

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

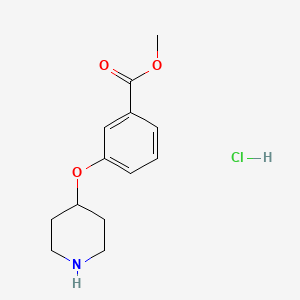

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)